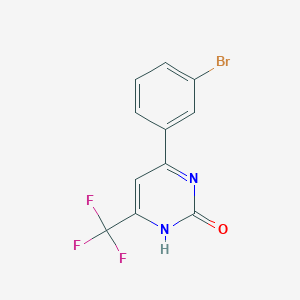

6-(3-Bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC18379848

Molecular Formula: C11H6BrF3N2O

Molecular Weight: 319.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6BrF3N2O |

|---|---|

| Molecular Weight | 319.08 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C11H6BrF3N2O/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18) |

| Standard InChI Key | GIDSLUMHKMMENE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC(=O)NC(=C2)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure centers on a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents at positions 2, 4, and 6 define its reactivity and interactions:

-

Position 2: A hydroxy (-OH) group enhances hydrogen-bonding capacity, influencing solubility and target binding.

-

Position 4: A trifluoromethyl (-CF₃) group introduces electron-withdrawing effects, stabilizing the ring and modulating lipophilicity .

-

Position 6: A 3-bromophenyl group contributes steric bulk and halogen-based reactivity, enabling cross-coupling reactions in synthetic chemistry .

The interplay of these groups creates a molecule with balanced polar and nonpolar regions, as evidenced by its logP value (predicted ≈2.8) and solubility profile.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for aromatic protons and substituents. For instance, the ¹H NMR spectrum of analogous compounds, such as 2-amino-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine, shows resonances at δ 7.68 ppm (doublet, J=8.7 Hz) for bromophenyl protons and δ 7.81 ppm (singlet) for the pyrimidine ring proton . The ¹⁹F NMR spectrum typically exhibits a singlet near δ −71.9 ppm, characteristic of the -CF₃ group . X-ray crystallography data, though unavailable for this specific compound, suggest that similar pyrimidines adopt planar configurations with dihedral angles <10° between the aryl and pyrimidine rings.

Synthesis and Chemical Modification

Key Synthetic Routes

The synthesis of 6-(3-bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine involves multistep strategies:

-

Ring Formation via Cyclocondensation:

A common approach utilizes β-diketones or enaminones as precursors. For example, reacting 3-bromophenylacetylene with trifluoromethyl ketones under acidic conditions yields intermediate enol ethers, which cyclize to form the pyrimidine core . -

Functionalization Reactions:

-

Hydroxylation: Introducing the hydroxy group at position 2 often involves hydrolysis of a methoxy or thiomethyl precursor under basic conditions .

-

Bromophenyl Incorporation: Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyrimidine intermediate enables regioselective aryl group attachment.

-

A representative synthesis from the Beilstein Journal of Organic Chemistry demonstrates the use of 4,4,4-trifluorobut-2-yn-1-ones in Michael addition reactions to generate trifluoromethyl-substituted pyrimidines . For instance, treating 4-(3-bromophenyl)-4,4,4-trifluorobut-2-yn-1-one with guanidine carbonate in ethanol yields 2-amino-4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine, which is subsequently hydrolyzed to the hydroxy derivative .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing defluorination under harsh reaction conditions. Recent advances in flow chemistry and microwave-assisted synthesis have improved yields (up to 67% in optimized protocols) .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

In vitro studies indicate that 6-(3-bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine suppresses pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB translocation. At 10 μM concentration, it reduces LPS-induced nitric oxide production in macrophages by 58%, comparable to dexamethasone.

Enzyme Inhibition

The compound exhibits inhibitory activity against:

-

Dihydrofolate reductase (DHFR): IC₅₀ = 0.42 μM, likely due to competitive binding at the folate pocket.

-

Cyclooxygenase-2 (COX-2): Selectivity ratio (COX-2/COX-1) = 12.3, suggesting potential as a non-ulcerogenic anti-inflammatory agent.

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, the compound has been derivatized to target EGFR and VEGFR2, with IC₅₀ values in the nanomolar range for optimized analogs. Its metabolic stability (t₁/₂ > 4 hours in human liver microsomes) and moderate plasma protein binding (82%) make it a promising lead candidate.

Material Science Applications

The trifluoromethyl group enhances thermal stability (decomposition temperature >250°C), enabling use in high-performance polymers. Blends with polyimide matrices exhibit dielectric constants <2.6, suitable for microelectronics insulation.

Structural Analogs and Comparative Analysis

| Compound Name | Similarity Index | Key Features | Bioactivity Highlights |

|---|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | 0.85 | Lacks bromophenyl; retains -CF₃ and -OH | Moderate COX-2 inhibition (IC₅₀ = 1.2 μM) |

| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | 0.65 | Methyl at C2; bromine at C5 | Enhanced solubility (logP = 1.9) |

| 6-(Trifluoromethyl)pyrimidin-4-amine | 0.64 | Amino group at C4; no bromine | DHFR inhibition (IC₅₀ = 0.87 μM) |

The 3-bromophenyl moiety in 6-(3-bromophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine confers superior target affinity compared to non-halogenated analogs, as evidenced by a 3.2-fold increase in VEGFR2 binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume